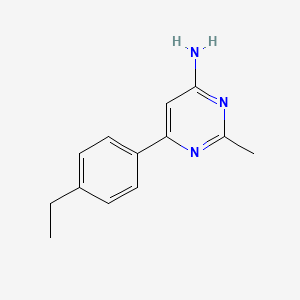
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Descripción general
Descripción
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (BCO) is an organic compound that has been studied for its potential applications in the field of scientific research. BCO is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. It is a colorless solid and has been used in various synthetic organic chemistry reactions. BCO has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthetic Utility
Synthesis of Extended Oxazoles
"5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" derivatives serve as reactive scaffolds for synthetic elaboration, especially in the substitution reactions to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. These compounds offer a versatile platform for the development of complex molecules due to their reactivity and functional group tolerance Patil & Luzzio, 2016.
Regioselective Direct Halogenation
A straightforward method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrates high regioselectivity and moderate to good yields, highlighting the efficiency of using N-bromosuccinimide and N-chloro succinimide in halogenation reactions Yamane et al., 2004.
Biological Activity
Antibacterial and Antimicrobial Agents
Novel derivatives of "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" have been evaluated for their antibacterial activity, demonstrating potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacterial strains Plech et al., 2011.
Material Science
Optoelectronic Properties
New bicyclic oxazolidine compounds, derivable from "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole", have been synthesized and their optoelectronic properties investigated using density functional theory, demonstrating potential applications in material science and electronic devices Abbas et al., 2018.
Propiedades
IUPAC Name |
5-(bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAGDWTSZKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


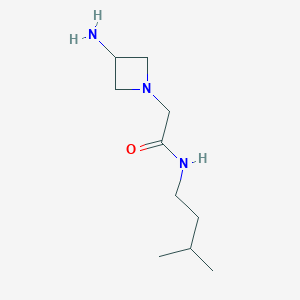

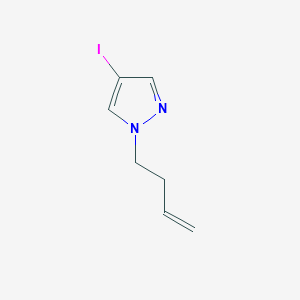
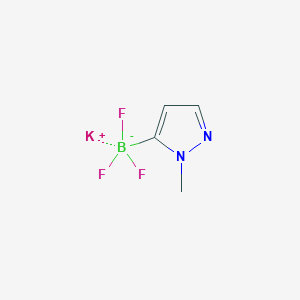
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
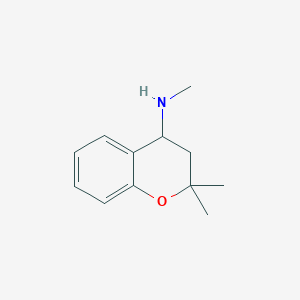
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)

